molecular formula C14H12N2O B11882976 5-Methoxy-3-(pyridin-4-yl)-1H-indole CAS No. 27058-37-3

5-Methoxy-3-(pyridin-4-yl)-1H-indole

Cat. No.: B11882976
CAS No.: 27058-37-3
M. Wt: 224.26 g/mol
InChI Key: ZSVJFJIFZRQLQO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(pyridin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 4-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-methoxyindole with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimization of reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be utilized to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methoxy-3-(pyridin-4-yl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, making it a candidate for research in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the pyridine ring, making it less versatile in certain synthetic applications.

    3-(Pyridin-4-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.

Uniqueness

5-Methoxy-3-(pyridin-4-yl)-1H-indole is unique due to the presence of both the methoxy group and the pyridine ring, which confer distinct chemical properties and potential biological activities.

Properties

CAS No.

27058-37-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-3-pyridin-4-yl-1H-indole

InChI

InChI=1S/C14H12N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-9,16H,1H3

InChI Key

ZSVJFJIFZRQLQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CC=NC=C3

Origin of Product

United States

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